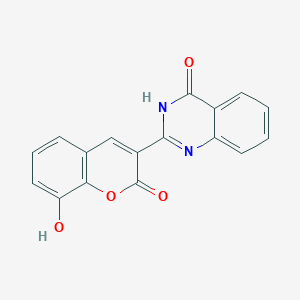

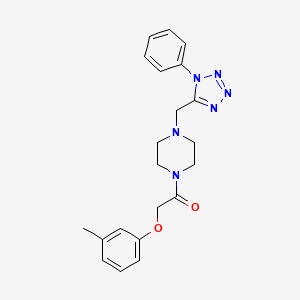

![molecular formula C18H20N4O B2394057 (Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide CAS No. 377765-25-8](/img/structure/B2394057.png)

(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of acrylamide, which is an organic compound with the chemical formula CH2=CHC(O)NH2 . Acrylamides are typically white, odorless solids that are soluble in water and several organic solvents .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide and poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate) have been synthesized through various methods .Scientific Research Applications

(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide has been extensively studied for its potential applications in scientific research. Some of the most promising research areas include cancer research, neurological disorders, and infectious diseases. In cancer research, this compound has shown potential as a novel anti-cancer agent that can selectively target cancer cells. In neurological disorders, this compound has been studied for its potential as a treatment for Alzheimer's disease and Parkinson's disease. In infectious diseases, this compound has shown potential as an anti-viral and anti-bacterial agent.

Mechanism of Action

Target of Action

The compound, also known as PD-168393, primarily targets the Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase Src . These proteins play crucial roles in cell signaling pathways that regulate cell growth, survival, and differentiation.

Mode of Action

PD-168393 acts as an inhibitor of the EGFR and Proto-oncogene tyrosine-protein kinase Src . By binding to these receptors, it prevents the activation of downstream signaling pathways, thereby inhibiting processes such as cell proliferation and survival.

Result of Action

The inhibition of EGFR and Proto-oncogene tyrosine-protein kinase Src by PD-168393 can lead to a decrease in cell proliferation and survival, potentially making it useful in the treatment of cancers where these proteins are overactive .

Advantages and Limitations for Lab Experiments

One of the main advantages of (Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide is its unique structure, which makes it an attractive candidate for various research studies. This compound is also relatively easy to synthesize and purify, which makes it accessible to many research labs. However, one of the main limitations of this compound is its potential toxicity, which can make it difficult to use in certain research studies.

Future Directions

There are many future directions for the research of (Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide. Some of the most promising areas include the development of novel anti-cancer therapies, the treatment of neurological disorders, and the development of new anti-viral and anti-bacterial agents. Other future directions include the optimization of synthesis methods, the study of the compound's toxicity, and the exploration of new pathways and mechanisms of action.

Conclusion:

In conclusion, this compound is a unique and promising compound that has many potential applications in scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been extensively studied and explored. As research continues, it is likely that this compound will continue to play an important role in the development of novel therapies and treatments for various diseases and disorders.

Synthesis Methods

The synthesis of (Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a reaction between 7-methylquinoline-3-carbaldehyde and diethylamine, followed by a reaction with cyanoacetic acid. The resulting product is then purified through various methods such as column chromatography or recrystallization. This synthesis method has been optimized over the years to produce high yields of pure this compound.

Biochemical Analysis

Biochemical Properties

(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide is known to interact with certain enzymes and proteins

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

properties

IUPAC Name |

(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-4-22(5-2)18-14(10-15(11-19)17(20)23)9-13-7-6-12(3)8-16(13)21-18/h6-10H,4-5H2,1-3H3,(H2,20,23)/b15-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPLOYPHKMSNCI-GDNBJRDFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C2C=CC(=CC2=N1)C)C=C(C#N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=C(C=C2C=CC(=CC2=N1)C)/C=C(/C#N)\C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

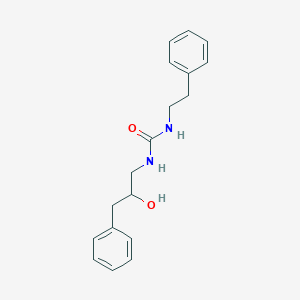

![N-(1-cyanocyclopentyl)-2-{[3-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2393974.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2393975.png)

![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2393976.png)

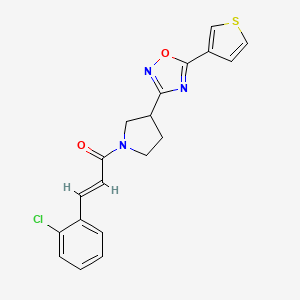

![2-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzenesulfonamide](/img/structure/B2393977.png)

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2393979.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile](/img/structure/B2393981.png)

![Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B2393982.png)

![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2393996.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2393997.png)